molecular formula C6H10O2 B2659338 4-Oxaspiro[2.4]heptan-6-ol CAS No. 1221443-32-8

4-Oxaspiro[2.4]heptan-6-ol

Cat. No.: B2659338
CAS No.: 1221443-32-8
M. Wt: 114.144
InChI Key: GEAKSOHRNZXSDG-UHFFFAOYSA-N
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Description

4-Oxaspiro[2.4]heptan-6-ol is a chemical compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . It is characterized by a spirocyclic structure, where a tetrahydrofuran ring is fused to a cyclopropane ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxaspiro[2.4]heptan-6-ol can be achieved through several methods. One common approach involves the cyclization of bis(bromomethyl) compounds using zinc in an intramolecular Wurtz synthesis . This method typically requires the use of anhydrous conditions and a suitable solvent, such as tetrahydrofuran, to facilitate the reaction.

Another method involves the ozonolysis of bicyclo[1.1.0]butane, which yields a mixture of products, including this compound . This reaction is carried out under low-temperature conditions to prevent the decomposition of the intermediate ozonides.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxaspiro[2.4]heptan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxaspiro[2.4]heptan-6-ol is unique due to its specific combination of a tetrahydrofuran ring and a cyclopropane ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of novel compounds and in the study of spirocyclic chemistry .

Properties

IUPAC Name

4-oxaspiro[2.4]heptan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-3-6(1-2-6)8-4-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAKSOHRNZXSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221443-32-8
Record name 4-oxaspiro[2.4]heptan-6-ol
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